molecular formula C16H23N3O3 B2864798 4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione CAS No. 866009-75-8

4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione

Cat. No.: B2864798
CAS No.: 866009-75-8
M. Wt: 305.378
InChI Key: UVPKOLNTIWCHDY-UHFFFAOYSA-N
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Description

4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione is a heterocyclic compound featuring a seven-membered benzotriazepine ring fused with two ketone groups at positions 2 and 3.

Properties

IUPAC Name

4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-5-22-11-10-18-15(21)17-13-9-7-6-8-12(13)14(20)19(18)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPKOLNTIWCHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)NC2=CC=CC=C2C(=O)N1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazepine Core: The benzotriazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl side chain can be attached through nucleophilic substitution reactions using ethoxyethyl halides or tosylates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl side chain or the benzotriazepine core, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to the benzotriazepine-dione family, which shares structural similarities with other dione-containing heterocycles, such as diketopiperazines (piperazine-2,5-diones) and benzodiazepine-diones. Key differentiating factors include:

Core Heterocycle: Benzotriazepine-dione: A seven-membered ring with three nitrogen atoms and two ketone groups (positions 2 and 5). Diketopiperazines (e.g., albonoursin): Six-membered piperazine rings with two ketone groups . Benzodiazepine-diones (e.g., Cyclopeptine): A fused benzene and diazepine ring with two ketone groups .

Substituent Effects :

  • The tert-butyl group in the target compound increases lipophilicity, which may improve membrane permeability compared to the benzylidene or isobutyl groups in diketopiperazines (e.g., compounds 6 and 7 in ) .
  • The 2-ethoxyethyl chain at position 3 introduces ether functionality, enhancing solubility relative to hydrophobic substituents like the 3-hydroxypropylidene in compound 1 () .

Molecular Weight and Purity: A structurally similar benzotriazepine-dione derivative (4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione) has a molecular weight of 353.42 g/mol and purity >90% . The target compound’s molecular weight is expected to be comparable, with minor variations due to the 2-ethoxyethyl substituent.

Physicochemical Properties

Property 4-tert-butyl-3-(2-ethoxyethyl)-benzotriazepine-dione Albonoursin (diketopiperazine) Cyclopeptine (benzodiazepine-dione)
Molecular Weight (g/mol) ~360 (estimated) 274.3 308.34
Solubility Moderate (ether chain enhances aqueous solubility) Low (hydrophobic substituents) Very low (rigid aromatic core)
Ring Flexibility High (7-membered ring) Low (6-membered ring) Moderate (fused benzene-diazepine)

Research Implications

Structural Optimization : The 2-ethoxyethyl group in the target compound could be modified to balance lipophilicity and solubility for improved pharmacokinetics.

Biological Screening : Prioritize assays for antiviral or enzyme-inhibitory activity, leveraging insights from diketopiperazine research .

Safety Profiling : Cyclopeptine’s classification as “research-only” underscores the need for toxicity studies on benzotriazepine-diones .

Biological Activity

4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione is a compound belonging to the class of benzodiazepines. This compound has garnered attention for its potential biological activities, particularly in the context of cytotoxicity and selectivity towards certain cell types. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, with a molecular weight of approximately 276.34 g/mol. The structural characteristics that contribute to its biological activity include the presence of a tert-butyl group and an ethoxyethyl side chain, which are critical for its interaction with biological targets.

Research indicates that compounds in the benzodiazepine family exhibit various mechanisms of action. For this compound:

  • Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in transformed B- and T-cells. The presence of large aromatic groups at the C3 position enhances its cytotoxic potency, particularly against T-cells .
  • Apoptosis Induction : The mechanism of cell death induced by this compound is consistent with apoptosis rather than necrosis. This is significant as it suggests potential therapeutic applications in targeting malignancies where apoptosis pathways are disrupted .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
CytotoxicitySelectively toxic to transformed T-cells; sub-micromolar potency observed
ApoptosisInduces apoptosis without affecting mitochondrial function
Structural RequirementsLarge aromatic groups enhance cytotoxicity; electron-rich heterocycles preferred

Case Studies

Several case studies have explored the efficacy of benzodiazepines similar to this compound:

  • T-cell Selectivity : A study characterized a series of benzodiazepines and identified structural elements critical for T-cell selectivity. Compounds with electron-rich moieties displayed significantly higher cytotoxicity against T-cells compared to B-cells .
  • Therapeutic Potential : Investigations into the therapeutic potential of these compounds suggest their use in treating lymphoid malignancies due to their selective cytotoxic profiles .

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